![molecular formula C20H19ClFN3O4 B2754691 2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421509-48-9](/img/structure/B2754691.png)

2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

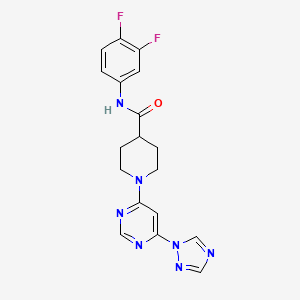

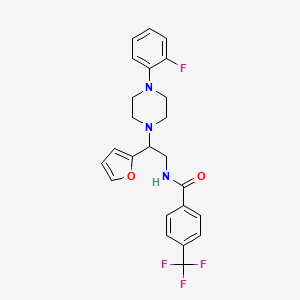

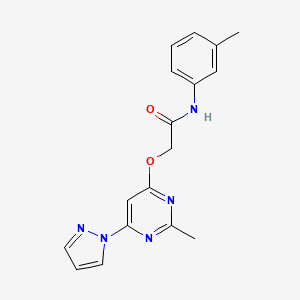

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzimidazole ring, and a benzyl group with chloro and fluoro substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as baricitinib, have been synthesized using commercially available and low-cost starting materials . The synthesis involves green oxidation reactions in a microchannel reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered cyclic amine, would introduce strain into the molecule . The benzimidazole ring is a fused aromatic ring structure that is common in many biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzimidazole ring, and the benzyl group with chloro and fluoro substituents. The azetidine ring, due to its strain, could be reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could increase its reactivity, while the benzimidazole ring could contribute to its stability .Aplicaciones Científicas De Investigación

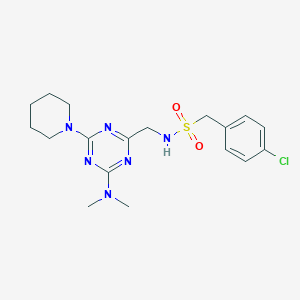

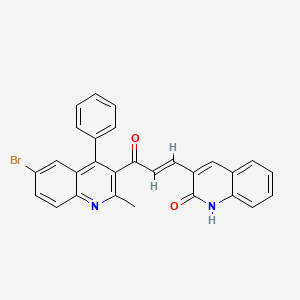

- Imidazole derivatives have been investigated for their potential as antitumor agents. For instance, researchers synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against HeLa cancer cells . This suggests that our compound of interest could be explored further in cancer research.

- Heterocyclic compounds, including imidazoles, play a crucial role in treating infectious diseases. The synthesis of novel drugs often involves heterocyclic ring-containing moieties. Our compound might exhibit antimicrobial or antiviral properties, making it relevant for drug development .

- Quorum sensing (QS) is a communication mechanism used by bacteria to regulate gene expression. Inhibiting QS can disrupt bacterial virulence. Imidazole-based compounds have been studied for their ability to block AQ signal reception at the PqsR level, potentially reducing bacterial luminescence .

- Imidazoles serve as versatile building blocks in organic synthesis. Researchers have developed green and facile synthetic routes for industrially important quaternary heterocyclic intermediates using imidazole-based compounds. These intermediates can be further utilized in drug synthesis .

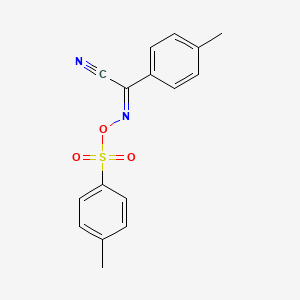

- Recent advances in imidazole synthesis include combining a C2-N3 fragment with an N1-C4-C5 unit. This two-bond disconnection approach offers new possibilities for designing imidazole derivatives with specific properties .

- Imidazole-containing compounds are essential synthons in drug development. By modifying the imidazole core, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. Our compound could be a starting point for designing novel drugs .

Antitumor Activity

Anti-Infective Agents

PqsR Inhibition for Quorum Sensing

Synthetic Intermediates

Two-Bond Disconnection Strategy

Drug Design and Optimization

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3.C2H2O4/c1-11-5-6-16-17(7-11)22-18(21-16)12-8-23(9-12)10-13-14(19)3-2-4-15(13)20;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOCAABIUYPRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)